molecular formula C21H23FN2O3S B1666855 Besonprodil CAS No. 253450-09-8

Besonprodil

Katalognummer B1666855
CAS-Nummer: 253450-09-8
Molekulargewicht: 402.5 g/mol
InChI-Schlüssel: FCBQJNCAKZSIAH-NDEPHWFRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Besonprodil is a drug which acts as an NMDA antagonist, selective for the NR2B subunit. It is under development as a supplemental medication for Parkinson's disease, and has been shown in animals to be effective in counteracting the dyskinesias associated with long term treatment with levodopa and related drugs.

Wissenschaftliche Forschungsanwendungen

1. Pharmacokinetics in Children with Chronic Asthma

Beclomethasone dipropionate (BDP), a related compound to Besonprodil, has been studied for its lung deposition, systemic availability, and basic pharmacokinetic parameters in children with chronic asthma. The research found that BDP is metabolized to beclomethasone monopropionate within minutes, indicating a rapid onset of action (Agertoft et al., 2003).

2. Treatment of Laryngeal Disorders

Beclomethasone dipropionate inhaler (BDI), closely related to Besonprodil, has shown effectiveness in treating laryngeal disorders such as contact ulcer and idiopathic granuloma. Patients treated with BDI exhibited significant improvements, suggesting its potential therapeutic application in similar laryngeal conditions (Kawaida et al., 1989).

3. Treatment of Gastrointestinal Graft-Versus-Host Disease

Oral BDP, a compound similar to Besonprodil, has been effective in treating acute gastrointestinal graft-versus-host disease. It demonstrated a significant reduction in treatment failure and mortality in patients following allogeneic hematopoietic cell transplantation, showcasing its potential in managing such complex conditions (McDonald, 2007).

4. Lung Deposition in Asthmatic and COPD Patients

Studies on lung deposition of BDP/formoterol in healthy, asthmatic, and COPD patients indicate that inhalation of this combination leads to high and homogeneous deposition in the airways. This suggests the potential for Besonprodil-like compounds in targeted pulmonary drug delivery (De Backer et al., 2010).

5. Micronization for Pulmonary Delivery

Research on the micronization of beclomethasone-17,21-dipropionate (BECD) using the gas-antisolvent process demonstrates a potential green alternative for producing steroid powders suitable for inhalation therapy, which can be applicable to compounds like Besonprodil (Bakhbakhi et al., 2006).

6. Enhancing Dexamethasone Activity in Acute Lymphoblastic Leukemia

A study on the use of BEZ235, a dual PI3K/mTOR inhibitor, in combination with dexamethasone, shows enhanced anti-leukemic activity. This research indicates the potential of combining Besonprodil-like compounds with other therapies for more effective treatment outcomes in conditions like T-cell acute lymphoblastic leukemia (Hall et al., 2015).

7. In Vitro Release of Betamethasone Dipropionate

The development of fish oil-based oleogels for the topical delivery of BD shows promising results. This study suggests the potential for innovative delivery systems for compounds like Besonprodil, enhancing their effectiveness and application range (Fahmi et al., 2013).

Eigenschaften

CAS-Nummer

253450-09-8

Produktname

Besonprodil

Molekularformel

C21H23FN2O3S

Molekulargewicht

402.5 g/mol

IUPAC-Name

6-[2-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]ethylsulfinyl]-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C21H23FN2O3S/c22-17-3-1-15(2-4-17)13-16-7-9-24(10-8-16)11-12-28(26)18-5-6-19-20(14-18)27-21(25)23-19/h1-6,14,16H,7-13H2,(H,23,25)

InChI-Schlüssel

FCBQJNCAKZSIAH-NDEPHWFRSA-N

SMILES

C1CN(CCC1CC2=CC=C(C=C2)F)CCS(=O)C3=CC4=C(C=C3)NC(=O)O4

Kanonische SMILES

C1CN(CCC1CC2=CC=C(C=C2)F)CCS(=O)C3=CC4=C(C=C3)NC(=O)O4

Aussehen

Solid powder

Andere CAS-Nummern

253450-09-8

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

6-((2-(4-((4-fluorophenyl)methyl)-1-piperidinyl)ethyl)sulfinyl)-2-(3H)-benzoxazolone
besonprodil
CI-1041
PD 196860
PD196860

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Besonprodil
Reactant of Route 2
Reactant of Route 2
Besonprodil
Reactant of Route 3
Reactant of Route 3
Besonprodil
Reactant of Route 4
Reactant of Route 4
Besonprodil
Reactant of Route 5
Reactant of Route 5
Besonprodil
Reactant of Route 6
Reactant of Route 6
Besonprodil

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.